3-(2-Cyclobutylethoxy)azetidine
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Overview
Description
3-(2-Cyclobutylethoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction typically proceeds under photochemical conditions, often requiring specific wavelengths of light to initiate the cycloaddition process .
Industrial Production Methods
Industrial production methods for azetidines often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) has been shown to rapidly provide bis-functionalized azetidines .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclobutylethoxy)azetidine can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine N-oxides, while reduction reactions may produce azetidine derivatives with reduced functional groups.
Scientific Research Applications
3-(2-Cyclobutylethoxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold in drug design.
Mechanism of Action
The mechanism of action of 3-(2-Cyclobutylethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique four-membered ring structure imparts significant ring strain, which can be exploited in various chemical reactions. For example, the strain-release ring-opening of azabicyclo[1.1.0]butane drives the equilibrium of the Brook rearrangement, facilitating the formation of functionalized azetidines .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
3-(2-Cyclobutylethoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it an attractive candidate for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(2-cyclobutylethoxy)azetidine |
InChI |
InChI=1S/C9H17NO/c1-2-8(3-1)4-5-11-9-6-10-7-9/h8-10H,1-7H2 |
InChI Key |
NXMFZXDOYOTXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCOC2CNC2 |
Origin of Product |
United States |
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